Cas no 179617-08-4 (5-Bromo-1,3-difluoro-2-methylbenzene)

5-Bromo-1,3-difluoro-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-1,3-difluoro-2-methylbenzene
- 4-BroMo-2,6-difluorotoluene
- 5-Bromo-1,3-difluoro-2-methylbenzene
- AC1MD40T
- ANW-44414
- CTK4D7335
- MolPort-001-772-592
- PubChem21066
- SureCN584556
- MFCD07368697
- Benzene, 5-bromo-1,3-difluoro-2-methyl-
- SY101484
- DTXSID40382514
- AM62226
- GS-3686
- 5-bromo-1,3-difluoro-2-methyl-benzene
- SCHEMBL584556
- CL8836
- CS-0153540
- 5-Bromo-1 pound not3-difluoro-2-methylbenzene
- A881241
- 179617-08-4
- NGINOAWMGMGBPJ-UHFFFAOYSA-N
- AKOS015999620
- 2,6-Difluoro-4-bromotoluene
-
- MDL: MFCD07368697
- Inchi: InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
- InChI Key: NGINOAWMGMGBPJ-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(C=C1F)Br)F
Computed Properties
- Exact Mass: 205.95425
- Monoisotopic Mass: 205.954
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 3.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.588
- Melting Point: No data available
- Boiling Point: 176°C at 760 mmHg
- Flash Point: 60.3°C
- Refractive Index: 1.506
- PSA: 0
- Vapor Pressure: No data available
5-Bromo-1,3-difluoro-2-methylbenzene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
5-Bromo-1,3-difluoro-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTN170042-5G |
5-bromo-1,3-difluoro-2-methylbenzene |
179617-08-4 | 95% | 5g |
¥ 488.00 | 2023-04-14 | |
Ambeed | A1477106-5g |
5-Bromo-1,3-difluoro-2-methylbenzene |
179617-08-4 | 98% | 5g |
$67.00 | 2022-03-01 | |
Ambeed | A1477106-100g |
5-Bromo-1,3-difluoro-2-methylbenzene |
179617-08-4 | 98% | 100g |
$757.00 | 2022-03-01 | |
Fluorochem | 043179-5g |
4-Bromo-2,6-difluorotoluene |
179617-08-4 | 98% | 5g |
£77.00 | 2022-02-28 | |
Ambeed | A1477106-10g |
5-Bromo-1,3-difluoro-2-methylbenzene |
179617-08-4 | 98% | 10g |
$99.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD791-200mg |
5-Bromo-1,3-difluoro-2-methylbenzene |
179617-08-4 | 98+% | 200mg |
55.0CNY | 2021-07-14 | |
Alichem | A010008588-500mg |
4-Bromo-2,6-difluorotoluene |
179617-08-4 | 97% | 500mg |
863.90 USD | 2021-07-06 | |
Apollo Scientific | PC10434-25g |
4-Bromo-2,6-difluorotoluene |
179617-08-4 | 95+% | 25g |
£94.00 | 2025-02-19 | |
eNovation Chemicals LLC | D952866-25g |
Benzene, 5-bromo-1,3-difluoro-2-methyl- |
179617-08-4 | 98% | 25g |
$160 | 2024-06-07 | |
eNovation Chemicals LLC | D952866-100g |
Benzene, 5-bromo-1,3-difluoro-2-methyl- |
179617-08-4 | 98% | 100g |
$440 | 2024-06-07 |
5-Bromo-1,3-difluoro-2-methylbenzene Related Literature
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Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
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Xin-Gui Li J. Mater. Chem. A, 2013,1, 15390-15396
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
Additional information on 5-Bromo-1,3-difluoro-2-methylbenzene
Introduction to 5-Bromo-1,3-difluoro-2-methylbenzene (CAS No. 179617-08-4)
5-Bromo-1,3-difluoro-2-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 179617-08-4, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the development of various chemical entities, including agrochemicals and medicinal agents. The presence of both bromine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, making it a versatile building block for further functionalization. The 1,3-difluoro and 2-methyl groups contribute to its reactivity and potential applications in synthetic chemistry.
The synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene typically involves fluorination and bromination reactions on a suitable precursor, such as toluene derivatives. The introduction of fluorine atoms at the 1 and 3 positions enhances the compound's stability towards certain metabolic pathways, a property that is highly desirable in pharmaceutical applications where bioavailability and metabolic resistance are critical factors. Additionally, the methyl group at the 2-position provides a handle for further chemical modifications, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. 5-Bromo-1,3-difluoro-2-methylbenzene has been explored as a key intermediate in the synthesis of novel therapeutic agents. For instance, its structural motif has been incorporated into small-molecule inhibitors targeting various enzymatic pathways implicated in diseases such as cancer and inflammation. The bromine atom serves as a versatile site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many active pharmaceutical ingredients (APIs).
One notable application of 5-Bromo-1,3-difluoro-2-methylbenzene is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with aberrant cell growth and proliferation. By leveraging the compound's reactivity, researchers have designed derivatives that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. The difluoro substitution pattern has been shown to modulate the binding affinity and selectivity of these inhibitors, improving their pharmacological profile.
The influence of fluorine atoms on drug design is well-documented, with their ability to enhance metabolic stability and binding interactions at biological targets. In the context of 5-Bromo-1,3-difluoro-2-methylbenzene, the electron-withdrawing nature of fluorine atoms can influence the electronic distribution across the aromatic ring, affecting its reactivity in subsequent synthetic steps. This feature makes it an invaluable scaffold for medicinal chemists seeking to optimize lead compounds.
Furthermore, the compound's utility extends beyond pharmaceuticals into materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for applications in advanced polymers and liquid crystals. The incorporation of 5-Bromo-1,3-difluoro-2-methylbenzene into these materials can impart unique properties that are beneficial for electronic devices and optoelectronic applications.
The latest research trends indicate that 5-Bromo-1,3-difluoro-2-methylbenzene is being increasingly utilized in flow chemistry approaches to achieve scalable and efficient syntheses. Flow chemistry enables precise control over reaction conditions, reducing side products and improving yields. This methodology aligns with the growing emphasis on green chemistry principles, where sustainability and efficiency are paramount.
In conclusion,5-Bromo-1,3-difluoro-2-methylbenzene (CAS No. 179617-08-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further exploration in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new methodologies and applications,5-Bromo-1,3-difluoro-2-methylbenzene is poised to remain a cornerstone in the development of innovative chemical solutions.
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